phenyl cyanomethanesulfonate

描述

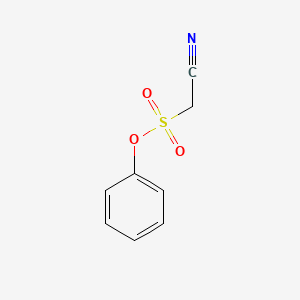

phenyl cyanomethanesulfonate is an organic compound with the molecular formula C8H7NO3S It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a phenyl ester group and a cyano group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid, cyano-, phenyl ester typically involves the esterification of methanesulfonic acid with a phenol derivative in the presence of a cyano group. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or methanesulfonic acid itself. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods: Industrial production of methanesulfonic acid, cyano-, phenyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

化学反应分析

Nucleophilic Substitution Reactions

Phenyl cyanomethanesulfonate participates in sulfonyl transfer reactions, analogous to the behavior of related sulfonamides like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Key findings include:

-

Reactivity with Alcohols : Under basic conditions (e.g., NaH or NaOt-Am), this compound undergoes N- to O-sulfonyl transfer with primary and secondary alcohols, forming alkyl tosylates. Subsequent alkylation with cyanamide anions yields tertiary cyanamides .

-

Scope : Primary alcohols (aryl, allyl, alkyl) and secondary alcohols react efficiently (70–90% yield), while tertiary alcohols (e.g., 2-phenyl-2-propanol) show no reactivity due to steric hindrance .

-

Mechanism : Computational studies suggest direct nucleophilic attack at sulfur (Sₙ2-like pathway) rather than carbocation-mediated (Sₙ1) pathways .

-

Nucleophilic Addition to Alkenes

The compound’s α,β-unsaturated system (vinyl sulfonate) facilitates polar nucleophilic additions:

-

Reaction with Amines : Diethylamine adds regioselectively to the β-carbon of 1-cyano-2-phenyl vinyl methanesulfonate, forming a zwitterionic intermediate. DFT calculations (B3LYP/6-311G(d,p)) reveal a stepwise mechanism:

Cyanide Addition and Sulfone Elimination

In acidic conditions, this compound derivatives react with cyanide ions:

-

Double Cyanide Addition : Treatment with NaCN/HOTf in acetonitrile leads to sulfone group elimination, producing 3,4- or 3,6-dicyanocyclohexenes. The pathway depends on the allyl complex conformation .

Acid-Catalyzed Transformations

Protonation of sulfonated diene intermediates triggers diverse reactivity:

-

Cyclohexene Formation : Protonation at −30°C followed by nucleophilic trapping (e.g., NaCN) generates trisubstituted cyclohexene complexes (e.g., 31 , 82% yield) .

Reactivity with Other Nucleophiles

Beyond cyanide and amines, this compound reacts with:

-

Malonates : Lithium dimethylmalonate (LiDMM) adds to the α-carbon, yielding disubstituted malonate derivatives (e.g., 35 ) .

-

Aziridinones : Deprotonated 2-azetidinone adds regioselectively, forming cyclohexene carbamates .

Mechanistic Insights

科学研究应用

Chemical Synthesis

PCMS serves as an important reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its utility is highlighted in several key reactions:

- Nucleophilic Substitution Reactions : PCMS can act as a sulfonate leaving group, facilitating nucleophilic substitutions that lead to the formation of amines and other nitrogen-containing compounds.

- Cross-Coupling Reactions : It has been effectively used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, where it contributes to the formation of complex organic molecules.

Table 1: Applications of PCMS in Organic Synthesis

| Reaction Type | Role of PCMS | Outcome |

|---|---|---|

| Nucleophilic Substitution | Leaving group | Formation of amines |

| Suzuki-Miyaura | Coupling partner | Aryl-aryl bond formation |

| Buchwald-Hartwig | Coupling partner | Aryl-amine bond formation |

Pharmaceutical Applications

PCMS is also being explored for its potential in pharmaceutical applications. Its derivatives have shown promise in drug development:

- Anticancer Agents : Compounds derived from PCMS have exhibited activity against various cancer cell lines, making them potential candidates for further development.

- Antimicrobial Properties : Research indicates that certain PCMS derivatives possess antimicrobial activity, which could be leveraged for developing new antibiotics.

Case Study: Anticancer Activity of PCMS Derivatives

A study demonstrated that specific derivatives of PCMS inhibited the growth of breast cancer cells through apoptosis induction. The mechanism involved the activation of caspases and modulation of cell cycle proteins.

Material Science

In material science, PCMS is utilized for its properties as a coupling agent and modifier:

- Polymer Chemistry : PCMS can be used to enhance the mechanical properties of polymers by acting as a compatibilizer in blends of immiscible polymers.

- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for developing advanced coatings and adhesives with improved performance characteristics.

Table 2: Applications of PCMS in Material Science

| Application Type | Role of PCMS | Benefits |

|---|---|---|

| Polymer Compatibilization | Enhancer | Improved mechanical properties |

| Coatings | Modifier | Enhanced adhesion and durability |

Environmental Applications

Research is ongoing into the use of PCMS in environmental applications:

- Pollutant Removal : Studies have indicated that PCMS-based materials can effectively adsorb pollutants from water, suggesting potential applications in environmental remediation.

- Green Chemistry : As part of green chemistry initiatives, PCMS can be integrated into processes that minimize waste and reduce hazardous byproducts.

作用机制

The mechanism of action of methanesulfonic acid, cyano-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, while the phenyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

phenyl cyanomethanesulfonate can be compared with other similar compounds such as:

Methanesulfonic acid, phenyl ester: Lacks the cyano group, resulting in different chemical reactivity and biological activity.

Methanesulfonic acid, cyano-, methyl ester: The methyl ester group provides different steric and electronic properties compared to the phenyl ester group.

Uniqueness: The presence of both the cyano and phenyl ester groups in methanesulfonic acid, cyano-, phenyl ester imparts unique chemical and biological properties, making it a valuable compound for various applications .

生物活性

Phenyl cyanomethanesulfonate (PCMS) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of PCMS, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Synthesis

This compound is characterized by the presence of a phenyl group attached to a cyanomethanesulfonate moiety. The synthesis of PCMS typically involves reactions such as the Pinner reaction, which allows for the introduction of the sulfonate group onto the phenyl ring.

Synthesis Overview

- Starting Materials : Phenyl cyanide and methanesulfonyl chloride.

- Reaction Conditions : Typically conducted under mild conditions to optimize yield and minimize by-products.

- Yield : The synthesis often yields high purity compounds suitable for biological testing.

Biological Activity

The biological activity of PCMS has been investigated across various studies, focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that PCMS exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that compounds similar to PCMS showed varying degrees of effectiveness based on their structural modifications.

| Compound Type | Activity Against Gram-Positive | Activity Against Gram-Negative | Reference |

|---|---|---|---|

| This compound | Moderate | Low | |

| N-substituted Chloroacetamides | High | Moderate |

In particular, studies have shown that modifications to the phenyl ring can enhance lipophilicity, which correlates with increased antimicrobial efficacy.

Antifungal Activity

PCMS has also been evaluated for its antifungal properties. In vitro tests against various fungal strains indicated moderate activity, particularly against Candida albicans and Aspergillus niger.

- Case Study : A series of derivatives were synthesized and tested, revealing that certain substitutions on the phenyl ring significantly improved antifungal potency. For instance, compounds with halogen substitutions were notably more effective than their non-halogenated counterparts.

Anticancer Potential

Emerging research suggests that PCMS may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

The mechanisms by which PCMS exerts its biological effects are still under investigation but are believed to involve:

- Disruption of Cell Membrane Integrity : The lipophilic nature of PCMS aids in permeating bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : PCMS may inhibit key enzymes involved in metabolic pathways in both bacteria and fungi.

- Induction of Oxidative Stress : In cancer cells, PCMS appears to increase reactive oxygen species (ROS), triggering apoptotic pathways.

属性

IUPAC Name |

phenyl cyanomethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWILMJKBEWDTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476123 | |

| Record name | Methanesulfonic acid, cyano-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71517-72-1 | |

| Record name | Methanesulfonic acid, cyano-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。